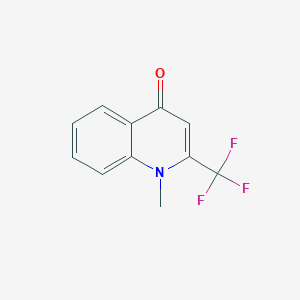

1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

139439-36-4 |

|---|---|

Molecular Formula |

C11H8F3NO |

Molecular Weight |

227.18 g/mol |

IUPAC Name |

1-methyl-2-(trifluoromethyl)quinolin-4-one |

InChI |

InChI=1S/C11H8F3NO/c1-15-8-5-3-2-4-7(8)9(16)6-10(15)11(12,13)14/h2-6H,1H3 |

InChI Key |

BTNVTJCFFUGWGH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. For example:

-

Iodination at position 3 occurs via treatment with iodine and n-butylamine in dimethylformamide (DMF), yielding 3-iodo-1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one (97% yield) .

-

Alkylation at the oxygen of the 4(1H)-quinolone is achieved using ethyl iodide and potassium carbonate in DMF, forming the O-ethyl ether derivative (56% yield) .

Mechanism : The iodine reaction proceeds through an electrophilic aromatic substitution (EAS) facilitated by the electron-withdrawing trifluoromethyl group directing nucleophiles to position 3 .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl introductions:

| Reaction Component | Conditions | Product Yield | Reference |

|---|---|---|---|

| 3-Iodo derivative | Pd(PPh₃)₄, K₂CO₃, DMF, 85°C, 18 h | 60–75% |

Example : Coupling with 4-phenoxyphenylboronic acid produces 3-(4-phenoxyphenyl)-1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one .

Reduction Reactions

The ketone at position 4 undergoes selective reduction:

-

NaBH₄ reduces the 4(1H)-quinolone to 1-methyl-2-(trifluoromethyl)-1,4-dihydroquinolin-4-ol (80% yield).

-

LiAlH₄ further reduces the dihydroquinoline to a tetrahydro derivative (65% yield).

Mechanism : Hydride attack at the carbonyl group proceeds via a six-membered transition state.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to positions 6 and 8:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 6-Nitro derivative | 45% | |

| Cl₂/FeCl₃ | CH₂Cl₂, RT, 4 h | 8-Chloro derivative | 52% |

Regioselectivity : The trifluoromethyl group’s -I effect dominates over the methyl group’s +I effect, directing substitution to para positions .

Thionation Reactions

Lawesson’s reagent converts the 4(1H)-quinolone to a thioketone:

-

Thionation : 1-methyl-2-(trifluoromethyl)quinoline-4(1H)-thione forms in 75% yield under reflux in toluene .

Application : Thioketones serve as intermediates for synthesizing heterocyclic pharmaceuticals .

Acid/Base-Mediated Rearrangements

-

Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group at position 1, yielding 2-(trifluoromethyl)quinolin-4(1H)-one (60% yield) .

-

Ring Expansion : Strong acids (e.g., H₂SO₄) induce skeletal rearrangements to fused tricyclic systems .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Iodination | I₂, n-BuNH₂, DMF, RT | 3-Iodo derivative | 97% |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF | 3-Aryl derivative | 60–75% |

| Ketone Reduction | NaBH₄, MeOH | 1,4-Dihydroquinolin-4-ol | 80% |

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 45% |

Mechanistic Insights

-

Trifluoromethyl Group Effects : The -CF₃ group increases electrophilicity at position 3, stabilizes transition states via inductive effects, and enhances metabolic stability in bioactive derivatives .

-

Steric Effects : The methyl group at position 1 hinders reactions at position 2, favoring substitutions at positions 3, 6, and 8 .

Scientific Research Applications

Biological Applications

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research has demonstrated that 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase, disrupting their replication processes.

Antiviral Potential

Recent studies have explored the potential of this compound as an antiviral agent. It has been synthesized as part of a series aimed at targeting viral infections, including SARS-CoV-2. The structural modifications introduced by the trifluoromethyl group are thought to enhance the compound's interaction with viral proteins or enzymes, thus inhibiting viral replication .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . This makes it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects .

Comparison with Similar Compounds

Key Properties :

- The -CF₃ group at position 2 increases electron-withdrawing effects, influencing reactivity and binding interactions.

- In studies of bovine serum albumin (BSA) binding, quinolin-4(1H)-ones with unsaturated side chains exhibit stronger interactions, suggesting that substituent geometry and polarity significantly affect biological activity .

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of quinolin-4(1H)-ones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Antiviral Activity : The hit compound from demonstrates that trifluoromethylation at position 8, combined with a 3-acyl group, is critical for MERS-CoV inhibition .

- Antimalarial Activity : Elongated alkyl chains (e.g., 3-heptyl) and halogenation (5,7-diF) enhance antimalarial efficacy, likely due to increased membrane permeability .

- Enzyme Inhibition: Polar substituents, such as pyrrolidinylethylamino groups, improve selectivity for acetylcholinesterase (AChE) .

Physicochemical Properties

- Lipophilicity (logP): The trifluoromethyl group increases logP compared to non-fluorinated analogs. For example, antimalarial quinolones with 3-heptyl chains exhibit higher logP values, correlating with improved blood-brain barrier penetration .

- Synthetic Accessibility : Palladium-catalyzed methods allow efficient synthesis of trifluoromethylated derivatives, whereas hypervalent iodine(III) reagents enable regioselective halogenation at position 3 .

Biological Activity

1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone with a trifluoromethyl group and a methyl substituent. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological efficacy.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antiviral Activity : Research has indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, studies have shown that certain synthesized quinolones demonstrate inhibitory effects against viruses such as H1N1 and HSV-1, with IC50 values in the low micromolar range .

- Antiparasitic Activity : Quinoline derivatives have also been identified as potential agents against parasitic infections like leishmaniasis and malaria. A high-throughput screening identified several quinolin-4(1H)-imines as effective against Leishmania species, with mechanisms linked to mitochondrial dysfunction in parasites .

- Antibacterial Activity : The antibacterial potential of trifluoromethylated quinolones has been evaluated against Gram-positive bacteria. Compounds similar to this compound have shown promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Properties

A study synthesized a series of compounds based on the quinoline structure, including this compound. These compounds were tested for their antiviral activity against various viruses:

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 9 | H1N1 | 0.0027 | 3,663,901 |

| 5 | HSV-1 | 0.0022 | 29,296,272 |

| 4 | Coxsackievirus B3 | 0.0092 | 41,071.88 |

These results indicate that the compound exhibits potent antiviral activity with favorable selectivity indices, suggesting a low toxicity profile .

Antiparasitic Activity

In another investigation focusing on leishmaniasis:

| Compound | Species | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1n | L. amazonensis | 0.5 | Inhibition of mitochondrial respiration |

| 1h | L. infantum | 0.8 | Disruption of mitochondrial membrane potential |

The study highlighted that the quinoline derivatives affect the respiratory complexes in Leishmania, leading to decreased oxygen consumption and potential cell death in the parasites .

Antibacterial Evaluation

A recent study evaluated various trifluoromethylated quinolone-hydantoin hybrids against bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 19c | Staphylococcus aureus | 50 |

| 19c | Pseudomonas aeruginosa | 50 |

The results suggest that these compounds could serve as effective antibacterial agents due to their ability to inhibit bacterial growth at low concentrations .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted anilines with trifluoromethyl-containing ketones or esters. For example, reacting m-phenylenediamine derivatives with ethyl trifluoroacetoacetate under controlled temperatures (e.g., 353 K for 48 hours) yields the quinolinone core . Lower temperatures may lead to unexpected intermediates (e.g., dihydroquinolinones), emphasizing the need for precise thermal control . Column chromatography (e.g., silica gel with EA/PE eluents) is critical for purification, achieving ~19% yield in optimized cases . Key parameters include solvent choice, catalyst presence, and post-reaction workup to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Use , , and -NMR to confirm substituent positions and trifluoromethyl group integrity. For example, -NMR signals at δ -66.48 ppm confirm CF group presence .

- HRMS : Validate molecular weight (e.g., [M+H] = 228 for CHFNO) .

- X-ray crystallography : Resolve non-classical ring conformations (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) and intermolecular interactions (e.g., C–H⋯F) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., ethyl trifluoroacetoacetate) .

- Emergency preparedness : Maintain accessible eyewash stations, fire extinguishers, and protocols for spills (e.g., neutralization with inert adsorbents) .

Advanced Research Questions

Q. How does bromination at the C(2)-methyl group alter the bioactivity of this compound derivatives?

Methodological Answer: Bromination at C(2)-methyl (e.g., using NBS or Br in DCM) generates 2-(bromomethyl) derivatives, which can be further functionalized. For example, alkylation with n-hexylamine introduces side chains that enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MIC = 16–32 μg/mL) . Reactivity depends on substituents at C(3); electron-withdrawing groups (e.g., benzyl) favor bromination at C(2), while electron-donating groups shift reactivity to C(3)/C(6) .

Q. What strategies resolve contradictions in biological activity data for quinolin-4(1H)-one derivatives?

Methodological Answer:

- Dose-response profiling : Test compounds across a concentration gradient (e.g., 0.1–100 μM) to identify MIC/MIC values, as seen in Helicobacter pylori studies (MIC = 22 μM) .

- Structural analogs : Compare activity of derivatives (e.g., 2-undecyl vs. 2-(6Z)-undecenyl) to isolate substituent effects .

- Target validation : Use molecular docking or CRISPR-Cas9 knockout models to confirm mechanism (e.g., binding to Plasmodium falciparum cytochrome bc for antimalarial activity) .

Q. How can computational methods optimize the drug-likeness of this compound derivatives?

Methodological Answer:

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability. For example, diarylether modifications at C(3) improve metabolic stability in antimalarial candidates .

- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., protein tyrosine phosphatase 1B) to prioritize derivatives with stable interactions .

- ADMET prediction : Use tools like SwissADME to forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.